Cas no 7009-65-6 ((8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate)

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate structure
7009-65-6 structure
Nome del prodotto:(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate
Numero CAS:7009-65-6
MF:C20H27NO4
MW:345.432686090469
CID:1741247
PubChem ID:20055545

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate
    • Atropine propionate ester
    • Prampine
    • UNII-B4XTR3PC33
    • 2-phenyl-3-propionyloxy-propionic acid tropan-3-yl ester
    • AC1MJ1PB
    • O-Propionyl-atropin
    • 1alphaH,5alphaH-Tropan-3alpha-ol, ( -)-tropate (ester), propionate (ester)
    • SCHEMBL2109898
    • PRAMPINE [INN]
    • DTXSID501024468
    • Atropine propionate
    • 1alphaH,5alphaH-Tropan-3alpha-ol, (+-)-tropate (ester), propionate (ester)
    • 7009-65-6
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenyl-3-propanoyloxypropanoate
    • AKOS040753605
    • Q27274364
    • Prampine [INN:BAN]
    • B4XTR3PC33
    • PAMN [AS METHONITRATE]
    • CHEMBL2105210
    • Inchi: InChI=1S/C20H27NO4/c1-3-19(22)24-13-18(14-7-5-4-6-8-14)20(23)25-17-11-15-9-10-16(12-17)21(15)2/h4-8,15-18H,3,9-13H2,1-2H3
    • Chiave InChI: WGQOUDPBYNQAPB-UHFFFAOYSA-N
    • Sorrisi: CCC(=O)OCC(C(=O)OC1CC2CCC(C1)N2C)c1ccccc1

Proprietà calcolate

  • Massa esatta: 345.19400
  • Massa monoisotopica: 345.19400834g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 8
  • Complessità: 460
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 55.8Ų

Proprietà sperimentali

  • PSA: 55.84000
  • LogP: 2.82970

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso